molecular formula C12H15ClO B1614025 3'-Chloro-3,3-dimethylbutyrophenone CAS No. 70048-88-3

3'-Chloro-3,3-dimethylbutyrophenone

Cat. No. B1614025
CAS RN: 70048-88-3
M. Wt: 210.7 g/mol
InChI Key: MZDXGLXULDGAJI-UHFFFAOYSA-N
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Description

3’-Chloro-3,3-dimethylbutyrophenone is a chemical compound with the IUPAC name 1-(3-chlorophenyl)-3,3-dimethyl-1-butanone . It has a molecular weight of 210.7 .


Molecular Structure Analysis

The molecular formula of 3’-Chloro-3,3-dimethylbutyrophenone is C12H15ClO . The InChI code is 1S/C12H15ClO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 .


Physical And Chemical Properties Analysis

3’-Chloro-3,3-dimethylbutyrophenone is a colorless oil . It has a molecular weight of 210.7 and a molecular formula of C12H15ClO .

Scientific Research Applications

Photochemical Behavior in Aqueous Solutions

Research indicates that the photochemical behavior of chlorophenols, compounds structurally related to 3'-Chloro-3,3-dimethylbutyrophenone, differs significantly from non-halogenated phenols, with chlorine undergoing conversion into hydrochloric acid upon photolysis. This reaction pathway suggests potential applications in environmental chemistry and photochemical reactions, especially in the degradation of pollutants and the synthesis of chlorinated intermediates (Boule, Guyon, & Lemaire, 1982).

Degradation Mechanisms and Environmental Impact

The study of Benzophenone-3 (BP3), a compound sharing reactivity characteristics with 3'-Chloro-3,3-dimethylbutyrophenone, under chlorination and UV/chlorination reactions reveals insights into the degradation mechanisms and environmental impact of chlorinated organic compounds. It highlights the formation of transformation products and the pathways involved, which are crucial for understanding the fate of such compounds in water treatment processes (Lee, Lee, Kim, & Zoh, 2020).

Targeting Biological Entities

A study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium demonstrates its utility as a thiol-reactive luminescent agent, accumulating in mitochondria. This application underscores the potential of chlorinated compounds in designing luminescent agents for bioimaging, offering pathways for cellular and molecular research (Amoroso et al., 2008).

Spectroscopic Analysis and Chemical Reactivity

The spectroscopic investigation and molecular orbital calculations of (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, a compound with similarities to 3'-Chloro-3,3-dimethylbutyrophenone, provide insights into its structure and reactivity. Such studies are foundational for understanding the electronic properties and reactivity of chlorinated compounds, facilitating their application in material science and organic synthesis (Arasu, Asirvatham, Priya, & Revathi, 2019).

properties

IUPAC Name

1-(3-chlorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDXGLXULDGAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642387
Record name 1-(3-Chlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-3,3-dimethylbutyrophenone

CAS RN

70048-88-3
Record name 1-(3-Chlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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